2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindole core and a phenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core and the introduction of the phenoxyacetyl group. Common reagents used in the synthesis include acetyl chloride, dimethylphenol, and isoindole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-Benzyl-4-[2-(2,6-dimethylphenoxy)-acetylamino]-3-hydroxy-5-phenyl-pentyl}-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide
- (AlphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-Alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
Uniqueness
2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of an isoindole core and a phenoxyacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(3-acetyl-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-12-9-10-16(15(4)23)14(3)19(12)26-11-13(2)22-20(24)17-7-5-6-8-18(17)21(22)25/h5-10,13H,11H2,1-4H3 |
InChI Key |
RSPTXWKGDRCXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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